Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl-
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Overview
Description
Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl-: is a silicon-based organic compound with the molecular formula C14H26Si2 and a molecular weight of 250.53 g/mol . This compound is characterized by its unique bicyclic structure, which includes a silane group and two trimethylsilyl groups attached to a bicyclo[4.2.0]octa-1(6),3-diene framework .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl- typically involves the reaction of bicyclo[4.2.0]octa-1,3,5-triene with trimethylsilyl chloride in the presence of a base such as sodium hydride . The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation and moisture interference . The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl- undergoes various chemical reactions, including:
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Chemistry: Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl- is used as an intermediate in the synthesis of more complex silicon-containing compounds. It is also employed in the development of new materials with unique properties .
Biology and Medicine: In biological research, this compound is used to study the interactions of silicon-based molecules with biological systems.
Industry: In the industrial sector, Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl- is used in the production of advanced materials such as polymers, coatings, and adhesives. Its unique structure imparts desirable properties such as thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl- involves its interaction with various molecular targets. The silicon atoms in the compound can form strong bonds with other elements, facilitating the formation of stable complexes . These interactions can influence the reactivity and stability of the compound, making it useful in various applications .
Comparison with Similar Compounds
- Silane, bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane
- Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane
Uniqueness: Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl- is unique due to its specific bicyclic structure and the presence of two trimethylsilyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C14H26Si2 |
---|---|
Molecular Weight |
250.53 g/mol |
IUPAC Name |
trimethyl-(5-trimethylsilyl-2-bicyclo[4.2.0]octa-1(6),3-dienyl)silane |
InChI |
InChI=1S/C14H26Si2/c1-15(2,3)13-9-10-14(16(4,5)6)12-8-7-11(12)13/h9-10,13-14H,7-8H2,1-6H3 |
InChI Key |
GHJZZNXUCNMCQN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1C=CC(C2=C1CC2)[Si](C)(C)C |
Origin of Product |
United States |
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